Adenosine A1 Receptor Affinity vs. Tonapofylline
1-(3,5-Dimethoxypyridin-2-yl)ethanone exhibits a binding affinity (Ki) of 3.5 nM for the human adenosine A1 receptor, as determined by a radioligand displacement assay [1]. This value is directly comparable to, and nominally more potent than, the clinical-stage adenosine A1 antagonist tonapofylline (BG 9928), which has a reported Ki of 7.4 nM for the same human receptor [2]. This positions the compound as a structurally novel, sub-10 nM A1 binder suitable for hit-to-lead optimization or as a pharmacological tool compound.
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine A1 Receptor |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | Tonapofylline (BG 9928), Ki = 7.4 nM |
| Quantified Difference | Approximately 2.1-fold higher affinity (lower Ki) |
| Conditions | Displacement of [3H]DPCPX from human adenosine A1 receptor expressed in CHO cell membranes, measured after 90 mins by scintillation counting [1][2]. |
Why This Matters
The compound's superior affinity (3.5 nM vs 7.4 nM) provides a quantitative rationale for its selection over a known clinical candidate for adenosine A1 receptor-focused research programs.
- [1] BindingDB. (n.d.). BDBM50211087 (CHEMBL3958838) Affinity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211087 View Source
- [2] Adooq. (n.d.). Tonapofylline (BG 9928) Datasheet. Retrieved from https://www.adooq.com/tonapofylline-bg-9928.html View Source
